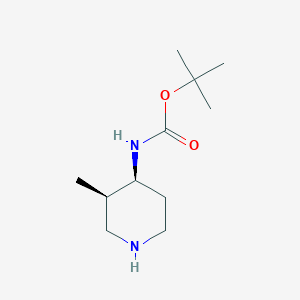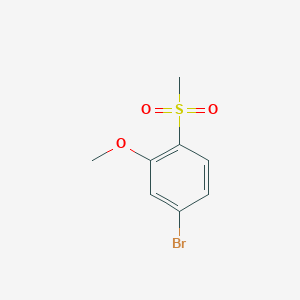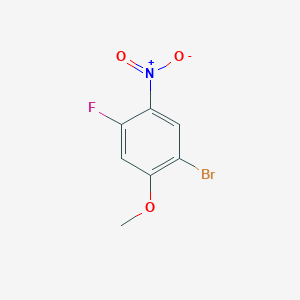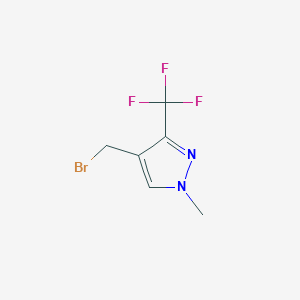![molecular formula C12H20ClNO B1374724 [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride CAS No. 1609403-32-8](/img/structure/B1374724.png)
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is often used in pharmaceutical testing and research due to its unique chemical properties .
科学的研究の応用
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development and testing of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates.
準備方法
The synthesis of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylamine to produce [2-(3,5-Dimethylphenoxy)ethyl]ethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
化学反応の分析
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
作用機序
The mechanism of action of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar compounds to [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride include:
- [2-(3,5-Dimethylphenoxy)ethyl]methylamine hydrochloride
- [2-(3,5-Dimethylphenoxy)ethyl]propylamine hydrochloride These compounds share similar structures but differ in the alkyl group attached to the amine. The unique properties of this compound make it particularly useful in specific research and industrial applications .
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKRPBKZJOGTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC(=C1)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-32-8 |
Source


|
| Record name | Ethanamine, 2-(3,5-dimethylphenoxy)-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
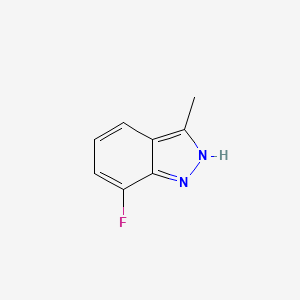
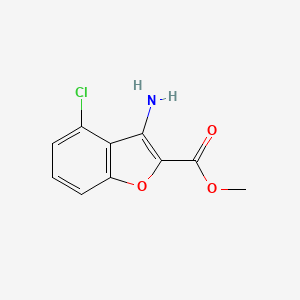
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
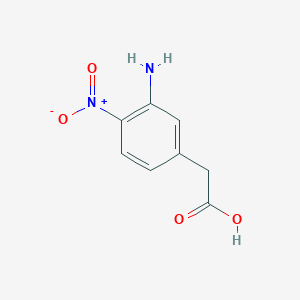
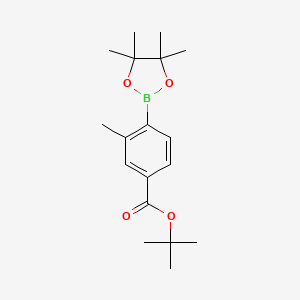
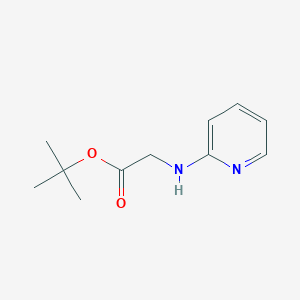
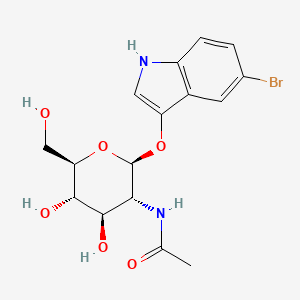
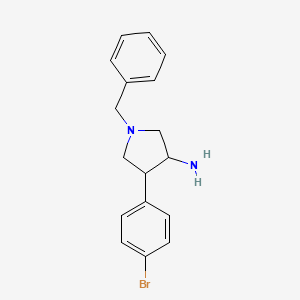
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

